molecular formula C13H11NO B11903044 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one

9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one

Cat. No.: B11903044
M. Wt: 197.23 g/mol
InChI Key: ZIHQRYKXHZZPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with a methyl group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one can be achieved through several methods. One efficient method involves the catalytic isocyanide-based cycloaddition of alkyl and aryl isocyanides with (Z)-2-(2-hydroxy-2-alkylvinyl)quinoline-3-carbaldehydes . This method is notable for its high efficiency and direct approach.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of scalable catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    Quinoline: A parent compound with a simpler structure.

    Dihydroquinoline: A reduced form of quinoline with similar properties.

    Cyclopenta[b]quinoline: A closely related compound with a different substitution pattern.

Uniqueness: 9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one is unique due to its specific substitution at the 9th position and its cyclopenta[b]quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

9-methyl-2,3-dihydrocyclopenta[b]quinolin-1-one

InChI

InChI=1S/C13H11NO/c1-8-9-4-2-3-5-10(9)14-11-6-7-12(15)13(8)11/h2-5H,6-7H2,1H3

InChI Key

ZIHQRYKXHZZPTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.